REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[K].Cl.S([O-])([O-])=[O:13].[Na+].[Na+]>[OH-].[Na+].C1(C)C=CC=CC=1>[F:1][C:2]1[C:7]([F:8])=[C:6]([OH:13])[CH:5]=[CH:4][C:3]=1[OH:9] |f:3.4.5,6.7,^1:9|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
20o
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During this addition
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the toluene layer is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ether in a perforator
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(O)C=CC(=C1F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |